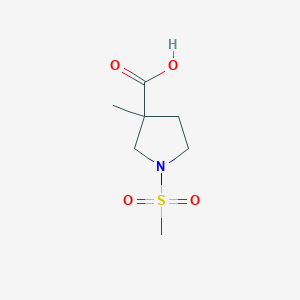
(2-Fluoro-5-methylphenyl)-(3-hydroxyazetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Fluoro-5-methylphenyl)-(3-hydroxyazetidin-1-yl)methanone is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as FMHM, and it has been shown to have promising properties for use in various fields of study. In
Aplicaciones Científicas De Investigación
FMHM has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to have promising properties for use in drug discovery and development, as well as for studying the mechanisms of action of various compounds.
Mecanismo De Acción
The mechanism of action of FMHM is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. It has been shown to have activity at the dopamine transporter, and it may also affect other neurotransmitter systems such as serotonin and norepinephrine.
Biochemical and Physiological Effects:
FMHM has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which may contribute to its potential as a treatment for certain neurological disorders. It has also been shown to have analgesic effects, as well as potential anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FMHM has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has a high purity level. It has also been shown to have promising properties for use in drug discovery and development. However, there are also limitations to its use in lab experiments. It has not been extensively studied, and its mechanism of action is not fully understood. Additionally, it may have potential side effects that have not yet been identified.
Direcciones Futuras
There are several future directions for the study of FMHM. One potential area of research is the development of FMHM derivatives with improved properties for use in drug discovery and development. Another area of research is the study of the mechanism of action of FMHM and its potential applications in treating neurological disorders. Additionally, further studies are needed to identify any potential side effects of FMHM and to determine its safety for use in humans.
Conclusion:
In conclusion, FMHM is a promising compound that has been synthesized and studied for its potential applications in scientific research. It has been shown to have promising properties for use in drug discovery and development, as well as for studying the mechanisms of action of various compounds. While there are limitations to its use in lab experiments, there are also several future directions for research that may lead to new discoveries and applications for FMHM.
Métodos De Síntesis
The synthesis of FMHM involves the reaction of 2-fluoro-5-methylphenylmagnesium bromide with 3-chloro-1-hydroxyazetidin-2-one. This reaction results in the formation of FMHM with a yield of around 60%. The synthesis method has been optimized to produce high-quality FMHM with a purity of over 95%.
Propiedades
IUPAC Name |
(2-fluoro-5-methylphenyl)-(3-hydroxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c1-7-2-3-10(12)9(4-7)11(15)13-5-8(14)6-13/h2-4,8,14H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USFVVPAZFNYCBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C(=O)N2CC(C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5-Fluoro-2-methylphenyl)-[4-(methylamino)piperidin-1-yl]methanone](/img/structure/B7569152.png)


![4,4,4-Trifluoro-3-[methyl-[(3-methylphenyl)methyl]amino]butanoic acid](/img/structure/B7569179.png)
![4,4,4-Trifluoro-3-[furan-3-ylmethyl(methyl)amino]butanoic acid](/img/structure/B7569191.png)

![2-[(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7569205.png)
![N-[1-(2-hydroxyphenyl)ethyl]-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B7569213.png)



![1-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B7569244.png)
![1-[(E)-3-(furan-2-yl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B7569251.png)